Deamido bleomycin A2
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Overview
Description
Deamido bleomycin A2 is a derivative of the antitumor antibiotic bleomycin, which is produced by the bacterium Streptomyces verticillus. Bleomycin is a glycopeptide antibiotic known for its broad-spectrum antitumor activity. This compound is formed through the metabolic inactivation of bleomycin by the enzyme bleomycin hydrolase, which is a cysteine proteinase widely distributed in nature .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of deamido bleomycin A2 involves the treatment of bleomycin A2 with human bleomycin hydrolase. This process results in the hydrolysis of the carboxyamide moiety in the beta-aminoalanine portion of the bleomycin molecule . The key intermediate in this synthesis is N(alpha)-Boc-N(beta)-[1-amino-3(S)-(4-amino-6-carboxy-5-methylpyrimidin-2-yl)propion-3-yl]-(S)-beta-aminoalanine tert-butyl ester .
Industrial Production Methods: Industrial production of this compound is not as common as the production of bleomycin itself. The production of bleomycin involves the fermentation of Streptomyces verticillus in a chemically defined medium, with the yields of bleomycin A2 and B2 being significantly increased under the regulation of N-acetylglucosamine .
Chemical Reactions Analysis
Types of Reactions: Deamido bleomycin A2 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Reduction: Reduction reactions can be facilitated by reducing agents like sodium borohydride.
Substitution: Substitution reactions can occur under acidic or basic conditions, depending on the substituents involved.
Major Products: The major products formed from these reactions include various metabolites that retain significant DNA cleavage activity .
Scientific Research Applications
Deamido bleomycin A2 has several scientific research applications:
Chemistry: It is used in studies related to DNA cleavage and the development of new antitumor agents.
Biology: It helps in understanding the metabolic pathways and enzyme activities involved in the inactivation of antitumor antibiotics.
Medicine: this compound is studied for its potential use in cancer therapy, particularly in understanding the mechanisms of drug resistance and toxicity.
Industry: It is used in the production of bleomycin analogues with improved therapeutic profiles
Mechanism of Action
Deamido bleomycin A2 exerts its effects by selectively inhibiting the synthesis of deoxyribonucleic acid (DNA). It chelates metal ions, primarily iron, to form a pseudoenzyme that reacts with oxygen to produce superoxide and hydroxide free radicals. These radicals cleave DNA, leading to the inhibition of DNA synthesis . The molecular targets include DNA and various enzymes involved in DNA replication and repair.
Comparison with Similar Compounds
Bleomycin A2: The parent compound from which deamido bleomycin A2 is derived.
Bleomycin B2: Another major component of the bleomycin mixture used clinically.
Deamidobleomycin demethyl A2: A related compound with similar DNA cleavage activity.
Uniqueness: this compound is unique in its formation through the specific action of bleomycin hydrolase, which results in the hydrolysis of the carboxyamide moiety. This modification retains significant DNA cleavage activity but reduces the ability to mediate double-strand DNA cleavage compared to bleomycin A2 .
Properties
CAS No. |
65154-36-1 |
---|---|
Molecular Formula |
C55H83N16O22S3+ |
Molecular Weight |
1416.5 g/mol |
IUPAC Name |
3-[[2-[2-[2-[[(2S,3R)-2-[[(2S,3S,4R)-4-[[(2S,3R)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2-amino-2-carboxyethyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[(2R,3S,4S,5S,6S)-3-[(2R,3S,4S,5R,6R)-4-carbamoyloxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-2-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]ethyl]-1,3-thiazol-4-yl]-1,3-thiazole-4-carbonyl]amino]propyl-dimethylsulfanium |
InChI |
InChI=1S/C55H82N16O22S3/c1-20-33(68-45(71-44(20)58)25(12-31(57)75)63-13-24(56)52(86)87)49(84)70-35(41(26-14-60-19-64-26)91-54-43(39(79)37(77)29(15-72)90-54)92-53-40(80)42(93-55(59)88)38(78)30(16-73)89-53)50(85)65-22(3)36(76)21(2)46(81)69-34(23(4)74)48(83)62-10-8-32-66-28(18-94-32)51-67-27(17-95-51)47(82)61-9-7-11-96(5)6/h14,17-19,21-25,29-30,34-43,53-54,63,72-74,76-80H,7-13,15-16,56H2,1-6H3,(H12-,57,58,59,60,61,62,64,65,68,69,70,71,75,81,82,83,84,85,86,87,88)/p+1/t21-,22+,23+,24-,25-,29-,30+,34-,35-,36-,37+,38+,39-,40-,41-,42-,43-,53+,54-/m0/s1 |
InChI Key |
LEWBSQHVMFJVKL-UAPAGMARSA-O |
SMILES |
CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)O)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCC[S+](C)C)O |
Isomeric SMILES |
CC1=C(N=C(N=C1N)[C@H](CC(=O)N)NC[C@@H](C(=O)O)N)C(=O)N[C@@H]([C@H](C2=CN=CN2)O[C@H]3[C@H]([C@H]([C@@H]([C@@H](O3)CO)O)O)O[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)OC(=O)N)O)C(=O)N[C@H](C)[C@H]([C@H](C)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCC[S+](C)C)O |
Canonical SMILES |
CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)O)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCC[S+](C)C)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Deamido bleomycin A2; Deamido Bleomycin A2; Deamido Bleomycin A 2; Deamido Bleomycin A (2). |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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